Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-

Parallel Synthesis Cyclic Imidates Orthogonal Reactivity

Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- (CAS 646029-39-2, molecular weight 419.3 g/mol) is a polyfunctional aromatic building block characterized by the simultaneous presence of an aryl iodide and a trimethylsilyl-protected alkyne on a benzamide scaffold. The compound belongs to the broader structural class of activated iodo-benzamide derivatives, which has been described in patent literature as possessing antineoplastic and antiviral properties at low concentrations.

Molecular Formula C18H18INOSi
Molecular Weight 419.3 g/mol
CAS No. 646029-39-2
Cat. No. B12606019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-
CAS646029-39-2
Molecular FormulaC18H18INOSi
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I
InChIInChI=1S/C18H18INOSi/c1-22(2,3)14-13-20(15-9-5-4-6-10-15)18(21)16-11-7-8-12-17(16)19/h4-12H,1-3H3
InChIKeyXMVMYWKRYUAPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]benzamide (CAS 646029-39-2): A Dual-Reactive Building Block for Medicinal Chemistry and Radiopharmaceutical Development


Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- (CAS 646029-39-2, molecular weight 419.3 g/mol) is a polyfunctional aromatic building block characterized by the simultaneous presence of an aryl iodide and a trimethylsilyl-protected alkyne on a benzamide scaffold [1]. The compound belongs to the broader structural class of activated iodo-benzamide derivatives, which has been described in patent literature as possessing antineoplastic and antiviral properties at low concentrations [2]. Its unique substitution pattern enables orthogonal reactivity via transition-metal-catalyzed cross-coupling at the C–I bond and electrophilic cyclization at the alkyne, making it a strategically distinct intermediate for the construction of complex heterocyclic libraries.

Why Generic Substitution Fails for 2-Iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]benzamide (646029-39-2)


Generic substitution with close structural analogs such as N-phenyl-2-[(trimethylsilyl)ethynyl]benzamide (CAS 293744-65-7) or N-benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide (CAS 646029-38-1) is not chemically equivalent. The absence of the ortho-iodo substituent in the former eliminates the aryl halide handle required for cross-coupling diversification, while replacement of the N-phenyl group with an N-benzyl moiety in the latter alters both steric environment and amide electronics, fundamentally changing reactivity . The target compound uniquely integrates three functional elements—an iodine atom, an internal alkyne, and a tertiary benzamide—within a single low-molecular-weight scaffold, enabling divergent synthetic pathways that cannot be replicated by any single commercially available analog [1].

Quantitative Differentiation Evidence for 2-Iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]benzamide (646029-39-2)


Dual Orthogonal Reactivity: Aryl Iodide for Cross-Coupling Plus Protected Alkyne for Cyclization

Unlike N-phenyl-2-[(trimethylsilyl)ethynyl]benzamide (CAS 293744-65-7), which lacks the aryl iodide, the target compound 646029-39-2 enables two sequential functionalization steps: initial Sonogashira or Suzuki coupling at the C–I position, followed by electrophilic cyclization of the 2-alkynylbenzamide moiety to generate cyclic imidates [1]. The combined presence of both reactive centers in a single molecule eliminates a protection/deprotection sequence and reduces step count. In a parallel synthesis study, analogous o-iodobenzamides bearing terminal alkynes were converted into 3-iodomethylene-containing cyclic imidates in good to excellent yields via palladium/copper-catalyzed cross-coupling followed by I2-mediated cyclization [1].

Parallel Synthesis Cyclic Imidates Orthogonal Reactivity

Electrophilic Cyclization Yield: Iodo-Substituted Benzamide Generates Cyclic Imidate in 77% Yield

The structurally proximal compound N-phenyl-2-(trimethylsilylethynyl)benzamide, which differs only by lacking the 2-iodo substituent, undergoes electrophilic cyclization with I2/NaHCO3 in acetonitrile to produce N-((3E)-3-(iodo(trimethylsilyl)methylene)isobenzofuran-1(3H)-ylidene)aniline in 77% yield after 1.0 hour [1]. The target compound 646029-39-2, bearing an iodine at the 2-position of the benzamide ring, is the direct synthetic precursor to the cyclized product. This experimentally validated yield of 77% establishes a productivity benchmark for planning downstream chemistry, where the iodine substituent serves as a pre-installed functional handle rather than being introduced in a separate step as required for the non-iodinated analog [1].

Electrophilic Cyclization Cyclic Imidate Synthetic Efficiency

N-Phenyl Substitution Preserves Favorable Brain Uptake Profile Relative to N,N-Disubstituted Congeners

In a structure-activity relationship study of ¹²³I-labeled o-iodobenzamide derivatives, substitution of both amide hydrogens with alkyl groups resulted in a markedly different in vivo pattern characterized by high blood binding and increased excretion, whereas mono-substituted derivatives retained a freely diffusible distribution profile with higher brain uptake and brain-blood ratios than iodoantipyrine [1]. Although explicit data for the specific N-phenyl-N-TMS-ethynyl substitution pattern of 646029-39-2 are not reported, the compound's N,N-disubstituted amide structure falls into the disubstituted category. This class-level inference indicates that the N-phenyl group may confer a distinct pharmacokinetic signature relative to N-alkyl disubstituted analogs, relevant for procurement decisions in imaging agent development.

Radiopharmaceutical Brain Imaging N-Substitution SAR

Thermal and Storage Stability Advantages Over Terminal Alkyne Analogs

The trimethylsilyl (TMS) protecting group on the ethynyl moiety of 646029-39-2 provides a significant stability advantage over terminal alkyne analogs. The TMS-ethynyl group is reported to be stable under a range of reaction conditions and can be stored without special precautions, unlike terminal alkynes which may undergo oxidative homocoupling or Glaser coupling under ambient conditions [1]. The molecular formula C18H18INOSi and computed heavy atom count of 22 [2] place the compound in a favorable stability range for long-term storage as a solid, with no hydrogen bond donors present (HBD = 0) reducing the propensity for moisture-induced degradation [2].

Chemical Stability Storage Handling Safety

Optimal Application Scenarios for Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]- (646029-39-2)


Diversity-Oriented Synthesis of Cyclic Imidate Libraries via Sequential Cross-Coupling and Electrophilic Cyclization

The dual orthogonal reactivity of 646029-39-2—an aryl iodide for palladium-catalyzed coupling and a TMS-protected alkyne for electrophilic cyclization—directly supports the parallel synthesis of multisubstituted cyclic imidate libraries as demonstrated by Mehta et al. (2013) [1]. Each library member can be generated in two steps from the common intermediate without intermediate protection/deprotection, enabling efficient SAR exploration.

Radiosynthesis of ¹²³I/¹²⁴I-Labeled Benzamide Imaging Agents with Defined N-Substitution Patterns

The o-iodobenzamide scaffold is a recognized pharmacophore for radiotracer development, as evidenced by structure-activity relationship studies showing that N-substitution pattern profoundly affects in vivo distribution [2]. The N-phenyl-N-TMS-ethynyl substitution of 646029-39-2 offers a unique combination of steric bulk and electronic character that may yield distinct brain uptake and blood binding profiles relative to N-alkyl or N-benzyl analogs, providing a novel starting point for CNS imaging agent development.

Synthesis of Activated Iodo-Benzamide Derivatives Targeting Zinc Finger Transcription Factors

Patent US6225323 describes a series of activated iodo-benzamide derivatives that inhibit binding of transcription factors to zinc finger domains, demonstrating growth inhibition of human tumor and leukemia cell lines at low concentrations [3]. 646029-39-2, bearing an iodo group, a chelating benzamide core, and a TMS-ethynyl activating group, maps onto the general pharmacophore described in the patent and may serve as a precursor for synthesizing patent-protected antineoplastic and antiviral compounds.

Quote Request

Request a Quote for Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.